molecular formula C11H21FN2O2 B12106105 tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate

tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate

Cat. No.: B12106105
M. Wt: 232.29 g/mol
InChI Key: YFIXLOOYHRDQJF-UHFFFAOYSA-N
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Description

tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C11H21FN2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a fluorine atom at the 3-position of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated piperidine derivative. One common method includes the use of tert-butyl chloroformate and 3-fluoropiperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an amine .

Scientific Research Applications

tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The carbamate group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-fluoropiperidin-4-yl)carbamate
  • tert-Butyl (3-fluoropiperidin-4-yl)-N-methylcarbamate

Uniqueness

tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate is unique due to the presence of both the fluorine atom and the carbamate group, which confer distinct chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the carbamate group enhances its ability to interact with biological targets .

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl N-[(3-fluoropiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-6-8-4-5-13-7-9(8)12/h8-9,13H,4-7H2,1-3H3,(H,14,15)

InChI Key

YFIXLOOYHRDQJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNCC1F

Origin of Product

United States

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